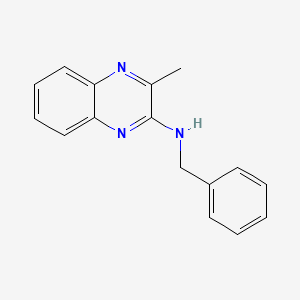

N-benzyl-3-methylquinoxalin-2-amine

Description

Properties

IUPAC Name |

N-benzyl-3-methylquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-16(17-11-13-7-3-2-4-8-13)19-15-10-6-5-9-14(15)18-12/h2-10H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLGANFYNAOPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iminization of Benzaldehyde with 3-Methylquinoxalin-2-Amine

The foundational approach for N-benzylamine synthesis involves imine formation followed by catalytic hydrogenation. As detailed in US Patent 6476268B1, benzaldehyde reacts with primary amines under iminization conditions to yield benzylidene intermediates. For N-benzyl-3-methylquinoxalin-2-amine, this requires reacting benzaldehyde with 3-methylquinoxalin-2-amine in a water-miscible solvent such as methanol or ethanol. The reaction produces water as a byproduct, which remains in situ, eliminating the need for azeotropic distillation.

Reaction Mechanism :

The imine intermediate is subsequently hydrogenated using hydrogen gas in the presence of palladium on activated carbon (Pd/C), yielding the target compound.

Catalytic Hydrogenation Optimization

Key parameters influencing hydrogenation efficiency include:

-

Catalyst Loading : 5–10 wt% Pd/C relative to the imine.

-

Pressure : 1–3 bar H at 25–50°C.

-

Solvent Compatibility : Methanol or ethanol, which stabilize the catalyst and facilitate product isolation.

This method achieves high yields (reported >85% in analogous systems) and is scalable for industrial applications. However, it necessitates handling hydrogen gas and may require post-reduction purification to remove catalyst residues.

Nucleophilic Aromatic Substitution in Green Solvents

PEG-400 Mediated Synthesis

A solvent-free, mechanochemical approach using polyethylene glycol (PEG-400) is described by Rani et al.. Here, 2-chloro-3-methylquinoxaline undergoes nucleophilic substitution with benzylamine in the presence of potassium carbonate (KCO) and potassium iodide (KI). The reaction proceeds via an SAr mechanism, where KI facilitates halide displacement by generating a more reactive iodide intermediate.

General Procedure :

-

Grind 2-chloro-3-methylquinoxaline (10 mmol), benzylamine (10 mmol), KCO (20 mmol), and KI (3 mmol) in PEG-400.

-

Monitor reaction completion via TLC.

-

Quench with ice-cold water, filter, and recrystallize the product.

Advantages :

-

Eco-Friendly : PEG-400 acts as a non-toxic, recyclable solvent.

-

High Atom Economy : Minimal byproducts and high functional group tolerance.

Limitations : Requires anhydrous conditions and prolonged grinding for complete conversion.

Schiff Base Formation and Reduction

Condensation with Benzaldehyde

A method reported by Kumar et al. involves condensing 3-methylquinoxalin-2-amine with benzaldehyde to form a Schiff base, which is subsequently reduced to the secondary amine. The condensation is typically conducted in ethanol or tetrahydrofuran (THF) under reflux, with catalytic acetic acid.

Reaction Sequence :

Reduction Protocols

-

Sodium Borohydride (NaBH) : Effective for small-scale reductions but may require excess reagent.

-

Catalytic Transfer Hydrogenation : Employing ammonium formate and Pd/C in methanol at 60°C.

This route offers flexibility in tuning the reducing agent to match substrate stability and scalability needs.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methylquinoxalin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzyl or methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-3-methylquinoxalin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.

Medicine: It has shown promise in the treatment of cancer, infectious diseases, and neurological disorders.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-methylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Physicochemical and Electronic Properties

- Planarity and Crystal Packing: Crystallographic studies of N-(3-methylphenyl)quinoxalin-2-amine () reveal near-planar structures stabilized by N–H···O and π-π interactions. The benzyl group in the target compound may disrupt planarity, altering solubility and crystallization behavior .

- Lipophilicity : The benzyl group in the target compound increases logP compared to analogues with polar substituents (e.g., sulfonamide in ), which may improve blood-brain barrier penetration but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.